Methyl hydroxyglycinate hydrochloride
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Overview
Description
- Methyl hydroxyglycinate hydrochloride, also known as Glycine methyl ester hydrochloride , is a chemical compound with the molecular formula C₃H₈ClNO₂.
- It appears as white crystalline powder or crystals and has a melting point of approximately 175°C (decomposition).
- The compound is hygroscopic, meaning it readily absorbs moisture from the environment.
- Its chemical structure consists of glycine (aminoacetic acid) with a methyl group (CH₃) attached to the amino group (NH₂).
Preparation Methods
- There are two main synthetic routes for producing glycine methyl ester hydrochloride:
Glycine as a starting material:
Chloroacetic acid as a starting material:
Chemical Reactions Analysis
- Glycine methyl ester hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.
- Common reagents include hydrogen chloride, ethanol, and ammonia.
- Major products include glycine methyl ester itself and intermediates for the synthesis of other compounds.
Scientific Research Applications
Peptide Synthesis: Glycine methyl ester hydrochloride is used to synthesize peptides in aqueous media, providing a green method for peptide formation.
Cyclophosphazene Compounds: It serves as a precursor for cyclophosphazene compounds with amino acid esters as side groups.
Intermediate in Pesticide Synthesis: It is an intermediate in the production of insecticides such as pyrethroids.
Pharmaceutical Industry: Used as a raw material in pharmaceutical synthesis.
Mechanism of Action
- The exact mechanism of action for glycine methyl ester hydrochloride depends on its specific application. For example:
- In peptide synthesis, it acts as a protecting group for amino acids during peptide bond formation.
- In pesticide synthesis, it contributes to the overall structure and activity of the final compound.
Comparison with Similar Compounds
- Glycine methyl ester hydrochloride is unique due to its role as an intermediate in both peptide synthesis and pesticide production.
- Similar compounds include other amino acid esters, but their specific applications and properties may differ.
Properties
Molecular Formula |
C3H8ClNO3 |
---|---|
Molecular Weight |
141.55 g/mol |
IUPAC Name |
methyl 2-(hydroxyamino)acetate;hydrochloride |
InChI |
InChI=1S/C3H7NO3.ClH/c1-7-3(5)2-4-6;/h4,6H,2H2,1H3;1H |
InChI Key |
BJHUTFUJFVBEAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNO.Cl |
Origin of Product |
United States |
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